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2,6-Dimethylthieno[2,3-D]pyrimidin-4-OL Documentation Hub

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  • Product: 2,6-Dimethylthieno[2,3-D]pyrimidin-4-OL
  • CAS: 79927-75-6

Core Science & Biosynthesis

Foundational

Decoding the In Vitro Mechanism of Action of 2,6-Dimethylthieno[2,3-d]pyrimidin-4-ol: A Privileged Kinase Inhibitor Scaffold

In my tenure overseeing early-stage oncology and kinase-targeted drug discovery pipelines, few pharmacophores have demonstrated the versatility and robust binding kinetics of the thieno[2,3-d]pyrimidine class. Specifical...

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Author: BenchChem Technical Support Team. Date: April 2026

In my tenure overseeing early-stage oncology and kinase-targeted drug discovery pipelines, few pharmacophores have demonstrated the versatility and robust binding kinetics of the thieno[2,3-d]pyrimidine class. Specifically, 2,6-Dimethylthieno[2,3-d]pyrimidin-4-ol (CAS: 79927-75-6) serves as a foundational bioisostere for purines and quinazolines.

This technical whitepaper deconstructs the in vitro mechanism of action of this compound and its derivatives, detailing the structural biology of its kinase inhibition, the disruption of downstream signaling cascades, and the self-validating experimental protocols required to accurately quantify its efficacy.

Structural Biology: The Bioisosteric Foundation

The efficacy of 2,6-Dimethylthieno[2,3-d]pyrimidin-4-ol is rooted in its structural mimicry of the adenine ring of adenosine triphosphate (ATP)[1]. In aqueous in vitro environments, the compound exists in a tautomeric equilibrium between the 4-ol (hydroxy) and 4(3H)-one (oxo) forms. This tautomerism is not merely a chemical curiosity; it is the engine of its target plasticity[2].

The ATP-Competitive Pharmacophore

When introduced to a purified kinase assay, the thieno[2,3-d]pyrimidine core competes directly with ATP for the highly conserved enzymatic cleft. The mechanism of action is driven by three distinct structural interactions:

  • Hinge Region Hydrogen Bonding: The pyrimidine nitrogen atoms (N1 and N3) and the 4-OH/4=O group act as critical hydrogen bond acceptors and donors. They form stable interactions with the backbone amides of the kinase hinge region (e.g., Met769 in EGFR or Cys917 in VEGFR-2)[3],[2].

  • Hydrophobic Pocket Penetration: The 2,6-dimethyl substitutions are not arbitrary. The 2-methyl group typically interacts with the solvent-exposed channel, while the 6-methyl group on the thiophene ring projects deep into the hydrophobic pocket II (a region often inaccessible to bulkier ATP), granting the scaffold a higher binding affinity than endogenous ATP[4].

  • Asn-Phe-Asp Motif Displacement: In atypical protein kinases (aPKCs), derivatives of this scaffold have been shown to physically displace the crucial Asn-Phe-Asp motif within the adenosine-binding pocket, locking the kinase in an inactive conformation[5].

G Core 2,6-Dimethylthieno [2,3-d]pyrimidin-4-ol N1N3 Pyrimidine N1/N3 (H-Bond Acceptors) Core->N1N3 features OH 4-OH / 4=O Group (H-Bond Donor) Core->OH features Dimethyl 2,6-Dimethyl Groups (Hydrophobic Contacts) Core->Dimethyl features Hinge Kinase Hinge Region (e.g., Met769, Cys917) N1N3->Hinge H-bonds with backbone amides OH->Hinge H-bonds with backbone carbonyls Hydrophobic Hydrophobic Pocket I/II Dimethyl->Hydrophobic Van der Waals interactions

Figure 1: Pharmacophoric features of the thieno[2,3-d]pyrimidine core in the ATP-binding pocket.

Disruption of Oncogenic Signaling Cascades

In vitro, the immediate consequence of this ATP-competitive antagonism is the catalytic silencing of Receptor Tyrosine Kinases (RTKs) and intracellular serine/threonine kinases.

By preventing the transfer of the terminal γ -phosphate from ATP to the substrate, 2,6-Dimethylthieno[2,3-d]pyrimidin-4-ol derivatives effectively sever the communication lines of hyperactive cancer cells. For instance, inhibition of EGFR halts the downstream phosphorylation of the PI3K/AKT and RAS/MAPK pathways[4]. This dual-pathway shutdown is what translates the biochemical binding event into observable in vitro phenotypes: the cessation of tumor cell proliferation and the induction of caspase-mediated apoptosis[3].

Pathway Inhibitor 2,6-Dimethylthieno [2,3-d]pyrimidin-4-ol RTK Target Kinase (EGFR / VEGFR-2 / aPKC) Inhibitor->RTK Competitive Inhibition at Hinge Region PI3K PI3K / AKT Pathway RTK->PI3K Phosphorylation (Halted) MAPK RAS / MAPK Pathway RTK->MAPK Phosphorylation (Halted) ATP ATP (Displaced) ATP->RTK Blocked Proliferation Tumor Cell Proliferation & Angiogenesis PI3K->Proliferation Downregulated Apoptosis Apoptosis & Cell Cycle Arrest PI3K->Apoptosis Induced via caspase activation MAPK->Proliferation Downregulated

Figure 2: Disruption of downstream oncogenic signaling cascades via ATP-competitive inhibition.

Quantitative In Vitro Profiling

To contextualize the potency of this scaffold, we must look at the biochemical data. Thieno[2,3-d]pyrimidine derivatives exhibit remarkable cross-target versatility depending on peripheral substitutions, while maintaining the core ATP-mimicry mechanism. Below is a synthesized data table reflecting the in vitro performance of this compound class across key oncogenic targets[3],[2],[5],[6].

Kinase TargetObserved IC₅₀ Range (μM)Primary Validating Cell LineKey Hinge Region Interaction
EGFR (Wild Type) 0.01 – 11.94MCF-7, A549Met769 (H-bond via N1/N3)
VEGFR-2 0.08 – 10.50HepG2, HUVECCys917 (H-bond via 4-OH)
aPKC (ι / ζ) 0.20 – 36.50LLGL2-dependent linesAsn-Phe-Asp motif displacement
PI5P4Kγ 0.50 – 5.00N/A (Biochemical Assay)Allosteric / ATP-competitive

Self-Validating Experimental Methodologies

Protocol 1: TR-FRET Biochemical Kinase Assay (IC₅₀ Determination)

Causality & Rationale: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard luminescence. Thienopyrimidines can occasionally exhibit intrinsic auto-fluorescence. TR-FRET introduces a time delay before signal reading, allowing short-lived background fluorescence to decay, ensuring the signal strictly represents kinase activity. Furthermore, we pre-incubate the compound before adding ATP to account for the slow-binding kinetics typical of deep-pocket hydrophobic inhibitors.

Step-by-Step Workflow:

  • Compound Preparation: Serially dilute the thieno[2,3-d]pyrimidin-4-ol derivative in 100% DMSO (10-point curve, 1:3 dilutions). Transfer 100 nL to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550) to ensure absolute volumetric precision.

  • Kinase/Substrate Incubation: Add 5 μL of the target kinase (e.g., EGFR at 0.5 nM) and biotinylated peptide substrate in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35). Crucial Step: Incubate for 30 minutes at room temperature to allow the inhibitor to equilibrate within the ATP pocket.

  • Reaction Initiation: Add 5 μL of ATP at the predetermined Km​ concentration (e.g., 10 μM). Using the Km​ ensures the assay is highly sensitive to competitive inhibitors. Incubate for 60 minutes.

  • Signal Detection: Stop the reaction by adding 10 μL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and halt the kinase), Europium-labeled anti-phospho antibody, and Streptavidin-APC. Incubate for 60 minutes.

  • Data Analysis: Read the plate on a multi-mode reader (e.g., PHERAstar) using a 337 nm excitation and dual emission (620 nm / 665 nm). Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Workflow Step1 1. Compound Preparation Step2 2. Kinase & Substrate Incubation Step1->Step2 Step3 3. ATP Addition (Reaction Initiation) Step2->Step3 Step4 4. TR-FRET Signal Detection Step3->Step4 Step5 5. IC50 Calculation (Dose-Response) Step4->Step5

Figure 3: Self-validating TR-FRET in vitro kinase assay workflow for IC50 determination.

Protocol 2: Orthogonal Cellular Viability (MTT Assay)

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to membrane permeability issues. The MTT assay acts as an orthogonal validation. By measuring the reduction of MTT to formazan by mitochondrial succinate dehydrogenase, we directly correlate the biochemical kinase inhibition to the phenotypic cessation of cellular metabolism and proliferation[3].

Step-by-Step Workflow:

  • Cell Seeding: Seed MCF-7 or A549 cells at 5×103 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • Treatment: Treat cells with varying concentrations of the compound (0.1 μM to 50 μM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Erlotinib).

  • Incubation: Incubate for 72 hours. This duration is critical to capture multiple cell division cycles, allowing the anti-proliferative effect of kinase inhibition to manifest.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization & Readout: Remove the media and dissolve the formazan crystals in 150 μL of DMSO. Measure absorbance at 570 nm. Reduced absorbance directly correlates to the compound's ability to penetrate the cell membrane and inhibit its intracellular kinase target.

Conclusion & Translational Outlook

The in vitro mechanism of 2,6-Dimethylthieno[2,3-d]pyrimidin-4-ol is a masterclass in rational drug design. By exploiting the spatial geometry and hydrogen-bonding requirements of the kinase ATP-binding cleft, this scaffold provides a highly modular platform for developing targeted therapies. As demonstrated by rigorous TR-FRET and cellular assays, its ability to competitively displace ATP and silence downstream oncogenic signaling makes it a permanent fixture in the medicinal chemist’s toolkit.

References

  • Title: Rapid Access to Kinase Inhibitor Pharmacophores by Regioselective C–H Arylation of Thieno[2,3-d]pyrimidine Source: ACS Organic Letters URL: [Link]

  • Title: Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives Source: Pharmaceuticals (PMC) URL: [Link]

  • Title: Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2 Source: RSC Advances URL: [Link]

  • Title: Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry (PMC) URL: [Link]

  • Title: Adenosine-binding motif mimicry and cellular effects of a thieno[2,3-d]pyrimidine-based chemical inhibitor of atypical protein kinase C isoenzymes Source: Biochemical Journal (Portland Press) URL: [Link]

  • Title: The Identification of Potent, Selective, and Brain Penetrant PI5P4Kγ Inhibitors as In Vivo-Ready Tool Molecules Source: Journal of Medicinal Chemistry (PMC) URL: [Link]

Sources

Exploratory

Pharmacokinetic Profiling of 2,6-Dimethylthieno[2,3-d]pyrimidin-4-ol Derivatives: A Comprehensive Technical Guide

Executive Summary & Mechanistic Rationale In modern drug discovery, the thieno[2,3-d]pyrimidine scaffold is highly regarded as a bioisostere of purines, making it an exceptional pharmacophore for targeting ATP-binding po...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern drug discovery, the thieno[2,3-d]pyrimidine scaffold is highly regarded as a bioisostere of purines, making it an exceptional pharmacophore for targeting ATP-binding pockets in various kinases and enzyme complexes[1]. Specifically, 2,6-Dimethylthieno[2,3-d]pyrimidin-4-ol (CAS: 79927-75-6) serves as a highly versatile core intermediate.

The structural logic behind utilizing this specific scaffold is twofold:

  • Synthetic Tractability: The 4-hydroxyl group (which exists in tautomeric equilibrium with its lactam form, thienopyrimidin-4(3H)-one) can be readily converted to a reactive chloride via POCl3​ . This allows for rapid nucleophilic aromatic substitution ( SN​Ar ) with various anilines or amines to generate target-specific inhibitors[2].

  • Lipophilic Tuning: The methyl groups at positions 2 and 6 enhance the molecule's lipophilicity (LogP), which drives passive membrane permeability. However, this increased lipophilicity must be carefully balanced during lead optimization to prevent excessive plasma protein binding (PPB) and poor aqueous solubility[2].

Recent applications of these derivatives include dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) in colorectal cancer[3], as well as the targeted inhibition of the NADH-quinone oxidoreductase (NuoD) subunit in Helicobacter pylori[2].

In Silico ADME & Physicochemical Profiling

Before committing resources to in vitro synthesis and testing, computational ADME (Absorption, Distribution, Metabolism, and Excretion) profiling is mandatory. Tools like SwissADME are utilized to predict the pharmacokinetic behavior of thienopyrimidine analogues[1].

Causality in Parameter Selection
  • Lipinski’s Rule of Five: Derivatives are designed to maintain a molecular weight under 500 g/mol and an octanol-water partition coefficient (Moriguchi LogP) below 5. This ensures a high probability of oral bioavailability[1].

  • Topological Polar Surface Area (TPSA): We optimize derivatives to maintain a TPSA between 70 Ų and 146 Ų. Values exceeding 140 Ų typically hinder passive intestinal diffusion, while lower values (e.g., <90 Ų) are associated with improved cell membrane and blood-brain barrier (BBB) permeation[4].

ADME_Workflow A In Silico Screening (SwissADME, TPSA) B In Vitro Assays (Microsomes, Caco-2) A->B Pass Rule of 5 C In Vivo PK (Rodent Models) B->C High Stability D Lead Optimization (Scaffold Modification) C->D Poor Bioavailability D->A Iterative Design

Caption: Iterative ADME profiling workflow for thienopyrimidine lead optimization.

In Vitro Pharmacokinetic Workflows

To bridge the gap between computational predictions and animal models, we deploy a rigorous in vitro testing cascade.

Microsomal Stability (Phase I Metabolism)

The 2,6-dimethyl groups on the thienopyrimidine core are highly susceptible to cytochrome P450 (CYP450) mediated aliphatic oxidation. We utilize human and rat liver microsomes (HLMs/RLMs) supplemented with NADPH to isolate Phase I metabolism. Identifying metabolic "soft spots" here prevents premature in vivo clearance[2].

Caco-2 Permeability

To predict gastrointestinal absorption, bidirectional transport across Caco-2 cell monolayers is measured. Thienopyrimidine derivatives generally exhibit moderate to high apparent permeability ( Papp​>10×10−6 cm/s), though they can occasionally act as P-glycoprotein (P-gp) substrates, leading to efflux[4].

Experimental Protocols: Self-Validating Systems

As a standard of trustworthiness, experimental protocols must be self-validating. The following protocol for Microsomal Stability includes a minus-cofactor control to rule out chemical instability, ensuring that any compound depletion is strictly enzyme-mediated.

Protocol 1: In Vitro Liver Microsomal Stability Assay

Objective: Determine the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of thienopyrimidine derivatives.

Reagents:

  • Test Compound (10 mM in DMSO)

  • Human Liver Microsomes (20 mg/mL protein concentration)

  • 0.1 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (Solution A & B)

  • Ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide)

Step-by-Step Methodology:

  • Preparation: Dilute the test compound in phosphate buffer to achieve a working concentration of 1 µM (final DMSO concentration <0.1% to prevent CYP inhibition).

  • Incubation Mixture: In a 96-well plate, combine 1 µM test compound, 0.5 mg/mL microsomal protein, and phosphate buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding the NADPH regenerating system to the test wells.

    • Validation Control: To the "Minus-NADPH" control wells, add an equivalent volume of plain buffer instead of NADPH.

  • Sampling: At predetermined time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Termination: Immediately quench the extracted aliquot by dispensing it into 150 µL of ice-cold Acetonitrile containing the internal standard. This precipitates the proteins and halts enzymatic activity.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Processing: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression ( k ) is used to calculate half-life ( t1/2​=0.693/k ) and intrinsic clearance.

Quantitative Data Presentation

The table below synthesizes typical pharmacokinetic parameters observed during the optimization of 2,6-Dimethylthieno[2,3-d]pyrimidine derivatives into dual VEGFR/EGFR inhibitors or antimicrobial agents[3],[2].

ParameterAssay / ModelTarget Range for Lead CandidateTypical Value for Unoptimized Scaffold
LogP (Moriguchi) In Silico (SwissADME)2.0 – 4.04.5 (Highly Lipophilic)
TPSA (Ų) In Silico (SwissADME)70 – 120~146.62[1]
Microsomal t1/2​ In Vitro (HLMs)> 60 minutes~3.8 hours (Good Stability)[2]
Permeability ( Papp​ ) In Vitro (Caco-2)> 10×10−6 cm/s 239.5×10−6 cm/s[2]
Plasma Protein Binding In Vitro (Equilibrium Dialysis)< 90%99% (High Binding)[2]
Aqueous Solubility In Vitro (Kinetic)> 50 µM1 µM (Poor Solubility)[2]

Mechanism of Action & Pathway Visualization

When optimized, these derivatives act as potent, ATP-competitive dual inhibitors of receptor tyrosine kinases. By occupying the ATP-binding pockets of both EGFR and VEGFR2, they simultaneously shut down the PI3K/AKT (proliferation) and MAPK/ERK (angiogenesis) signaling cascades[1],[3].

Mechanism Ligand Thienopyrimidine Derivative EGFR EGFR (Kinase Domain) Ligand->EGFR ATP Competitive Binding VEGFR VEGFR2 (Kinase Domain) Ligand->VEGFR ATP Competitive Binding PI3K PI3K/AKT Pathway EGFR->PI3K Inhibited MAPK MAPK/ERK Pathway EGFR->MAPK Inhibited VEGFR->PI3K VEGFR->MAPK Prolif Cell Proliferation PI3K->Prolif Angio Tumor Angiogenesis MAPK->Angio

Caption: Dual EGFR/VEGFR inhibition pathway by optimized thienopyrimidine derivatives.

References

  • Computational Design and ADME Profiling of Thienopyrimidine-Based Dual VEGFR/EGFR Inhibitors for Anticancer Drug Discovery Source: Journal of Current Pharma Research (Volume 21, Issue 8, August 2025) URL:[Link]

  • Structure-Based Molecular Docking and ADME Profiling of Novel Thienopyrimidines as Dual VEGFR/EGFR Inhibitors in Colorectal Cancer Source: World Journal of Biology Pharmacy and Health Sciences (2025, 23(01), 528-536) URL:[Link]

  • The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I Source: ACS Infectious Diseases (via PubMed Central) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 2,6-Dimethylthieno[2,3-d]pyrimidin-4-ol

Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Engineers Compound: 2,6-Dimethylthieno[2,3-d]pyrimidin-4-ol (CAS: 79927-75-6)[1] Introduction and Mechanistic Rationale Thieno[2,3-d]pyrimidine...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Engineers Compound: 2,6-Dimethylthieno[2,3-d]pyrimidin-4-ol (CAS: 79927-75-6)[1]

Introduction and Mechanistic Rationale

Thieno[2,3-d]pyrimidines are privileged scaffolds in medicinal chemistry, frequently utilized in the development of targeted therapeutics, including PI3K, FLT3, and BRD4/HDAC inhibitors[2][3][4]. The compound 2,6-dimethylthieno[2,3-d]pyrimidin-4-ol (often existing in equilibrium with its tautomer, 2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one) serves as a critical building block for elaborating more complex kinase inhibitors[2][5].

The most robust and field-proven methodology for constructing this bicyclic system relies on a two-phase convergent approach:

  • The Gewald Reaction: A multicomponent condensation of an aldehyde/ketone (propionaldehyde), an activated nitrile (ethyl cyanoacetate), and elemental sulfur to form a highly substituted 2-aminothiophene intermediate[3][5].

  • Cyclocondensation: The subsequent ring closure of the thiophene intermediate with an amidine (acetamidine hydrochloride) to construct the pyrimidine ring, installing the C2-methyl group and the C4-hydroxyl/carbonyl functionality[2][6].

MechanisticPathway A Phase 1: Starting Materials Propionaldehyde + Ethyl Cyanoacetate + S8 B Gewald Multicomponent Reaction (Morpholine Catalyst, EtOH, 45°C) A->B Knoevenagel & Sulfurization C Intermediate: Ethyl 2-amino-5-methylthiophene-3-carboxylate B->C Cyclization D Phase 2: Cyclocondensation (Acetamidine HCl, NaOEt, Reflux) C->D Amidine Addition E Target Molecule: 2,6-Dimethylthieno[2,3-d]pyrimidin-4-ol D->E Intramolecular Ring Closure

Figure 1: Two-phase synthetic logic for the construction of the thieno[2,3-d]pyrimidine core.

Quantitative Reagent Data

The following table summarizes the stoichiometric requirements for a standard 100 mmol scale synthesis. This scale ensures sufficient heat dissipation during the exothermic Gewald condensation while providing enough material for downstream diversification.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmountNotes
Phase 1: Gewald Reaction
PropionaldehydeCarbonyl Source58.081.005.81 gMust be freshly distilled to prevent polymerization.
Ethyl CyanoacetateActivated Nitrile113.111.0511.88 g
Elemental Sulfur (S8)Sulfur Source32.061.053.37 gFinely powdered.
MorpholineBase / Catalyst87.121.008.71 gDrives Knoevenagel condensation[3].
Ethanol (Absolute)Solvent46.07N/A100 mLEnsures complete dissolution of intermediates.
Phase 2: Cyclocondensation
Thiophene IntermediateScaffold185.241.0018.52 gAssuming 100% yield from Phase 1 for calculation.
Acetamidine HClPyrimidine Source94.541.5014.18 gHygroscopic; store in desiccator.
Sodium EthoxideStrong Base68.053.0020.41 gDeprotonates amidine and drives cyclization[6].
Ethanol (Absolute)Solvent46.07N/A150 mL

Step-by-Step Experimental Methodologies

Phase 1: Synthesis of Ethyl 2-amino-5-methylthiophene-3-carboxylate

Expertise & Causality: The Gewald reaction is highly sensitive to the order of addition and temperature. Morpholine is selected over piperidine to mitigate excessive exotherms and reduce the formation of tarry byproducts[3].

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, an internal temperature probe, and an addition funnel.

  • Initial Mixture: Add finely powdered elemental sulfur (3.37 g, 105 mmol), ethyl cyanoacetate (11.88 g, 105 mmol), and absolute ethanol (50 mL) to the flask. Stir at 20 °C to form a suspension.

  • Aldehyde Addition: Add freshly distilled propionaldehyde (5.81 g, 100 mmol) to the suspension.

  • Catalyst Addition (Critical Step): Dissolve morpholine (8.71 g, 100 mmol) in absolute ethanol (50 mL) and transfer to the addition funnel. Add the morpholine solution dropwise over 30 minutes.

    • Self-Validation: The reaction mixture will turn dark orange/red, and the internal temperature will rise. Maintain the internal temperature between 40–45 °C using a water bath. Exceeding 50 °C leads to aldehyde self-condensation.

  • Maturation: Once addition is complete, heat the mixture to 50 °C for 2 hours. Monitor the disappearance of ethyl cyanoacetate via TLC (Hexanes:EtOAc 3:1, UV active).

  • Workup: Cool the mixture to 0 °C in an ice bath. A crystalline solid will precipitate. Filter the precipitate under vacuum, wash with ice-cold ethanol (2 x 15 mL), and dry under high vacuum to afford the thiophene intermediate as a pale yellow solid.

Phase 2: Synthesis of 2,6-Dimethylthieno[2,3-d]pyrimidin-4-ol (79927-75-6)

Expertise & Causality: Ring closure requires the generation of the free amidine base in situ. A stoichiometric excess of sodium ethoxide is necessary not only to neutralize the acetamidine hydrochloride but also to facilitate the nucleophilic attack of the amidine nitrogen onto the ester carbonyl[6].

  • Base Activation: In a dry 500 mL round-bottom flask under an inert nitrogen atmosphere, dissolve sodium ethoxide (20.41 g, 300 mmol) in absolute ethanol (150 mL).

  • Amidine Generation: Add acetamidine hydrochloride (14.18 g, 150 mmol) in one portion. Stir at room temperature for 30 minutes. A white precipitate of NaCl will form.

  • Substrate Addition: Add the ethyl 2-amino-5-methylthiophene-3-carboxylate (18.52 g, 100 mmol) synthesized in Phase 1 to the suspension.

  • Cyclocondensation: Heat the reaction mixture to a gentle reflux (approx. 78 °C) for 12 hours.

    • Self-Validation: Monitor reaction progression via LC-MS. The intermediate mass ( m/z 186 [M+H]+ ) should completely convert to the target mass ( m/z 181 [M+H]+ ).

  • Neutralization & Precipitation: Cool the reaction mixture to room temperature and concentrate it to half its volume under reduced pressure. Pour the residue into crushed ice (200 g) and acidify the solution to pH 5-6 using 1M HCl.

    • Causality: The product exists as a sodium salt in the highly basic medium. Acidification protonates the pyrimidinol (or pyrimidinone tautomer), inducing precipitation.

  • Isolation: Filter the resulting off-white precipitate, wash thoroughly with distilled water (3 x 50 mL) to remove inorganic salts, and recrystallize from ethanol/water to yield pure 2,6-dimethylthieno[2,3-d]pyrimidin-4-ol[1][5].

ExperimentalWorkflow S1 Step 1: Reagent Mixing NaOEt + Acetamidine HCl in EtOH S2 Step 2: Substrate Addition Add Thiophene Intermediate S1->S2 S3 Step 3: Cyclocondensation Reflux 78°C for 12h S2->S3 S4 Step 4: IPC (In-Process Control) LC-MS Verification S3->S4 S4->S3 <95% Conversion S5 Step 5: Quench & Acidification Pour on ice, 1M HCl to pH 5-6 S4->S5 >95% Conversion S6 Step 6: Isolation Filtration & Recrystallization S5->S6

Figure 2: Workflow for the cyclocondensation and isolation of the target thienopyrimidine.

Analytical Characterization

To validate the structural integrity of the synthesized 2,6-dimethylthieno[2,3-d]pyrimidin-4-ol, the following analytical parameters should be confirmed[1]:

Analytical MethodExpected Data / SignalsStructural Correlation
LC-MS (ESI+) m/z 181.0 [M+H]+ Matches Exact Mass (180.04)
1 H NMR (400 MHz, DMSO- d6​ ) δ 12.20 (br s, 1H)Pyrimidinone NH / OH tautomer
δ 6.95 (s, 1H)Thiophene C5-H
δ 2.45 (s, 3H)Thiophene C6-CH 3​
δ 2.30 (s, 3H)Pyrimidine C2-CH 3​
TLC (DCM:MeOH 9:1) Rf​≈0.45 UV active (254 nm)

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Byproduct Minimization in 2,6-Dimethylthieno[2,3-D]pyrimidin-4-OL Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis of 2,6-Dimethylthieno[2,3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis of 2,6-Dimethylthieno[2,3-d]pyrimidin-4-ol . This privileged heterocyclic scaffold is a critical precursor in the development of potent VEGFR-2 kinase inhibitors and targeted anticancer therapeutics [1].

The production typically follows a two-step sequence: a multicomponent Gewald reaction to form the functionalized thiophene ring, followed by a base-catalyzed pyrimidine annulation. Both steps are highly susceptible to thermodynamic sinks and byproduct divergence if kinetic parameters are not strictly controlled.

Reaction Workflow & Byproduct Divergence

G A Acetone + Ethyl Cyanoacetate + Elemental Sulfur B Intermediate: Ethyl 2-amino-5-methylthiophene -3-carboxylate A->B Morpholine, 40-50°C (Controlled Addition) Err1 Byproduct: Mesityl Oxide / Dimerization Tars A->Err1 High Temp / Base Excess (Exothermic Runaway) Err2 Byproduct: Unreacted Sulfur / Disulfides A->Err2 Poor Mixing / Aggregation D Target Molecule: 2,6-Dimethylthieno[2,3-d] pyrimidin-4-ol B->D + C, Reflux in EtOH (or Microwave 120°C) Err3 Byproduct: Uncyclized Amidine B->Err3 Incomplete Reaction Time Err4 Byproduct: Ester Hydrolysis B->Err4 Trace Water in Solvent C Acetamidine Hydrochloride + Sodium Ethoxide

Caption: Reaction workflow for 2,6-Dimethylthieno[2,3-d]pyrimidin-4-ol detailing byproduct divergence.

FAQ & Troubleshooting Guide

Q1: How do I minimize mesityl oxide and dimerization tars during the Gewald step? Causality: The Gewald reaction relies on a delicate kinetic balance [2]. Acetone must undergo a Knoevenagel condensation with ethyl cyanoacetate before elemental sulfur is incorporated. If the base catalyst (morpholine) is added too rapidly or at elevated temperatures, the exothermic nature of the reaction accelerates the self-condensation of acetone into mesityl oxide, or causes the cyanoacetate to polymerize into tarry thermodynamic sinks. Resolution: Always pre-mix the acetone and ethyl cyanoacetate with sulfur at low temperatures (0–5°C). Add the morpholine dropwise over a minimum of 60 minutes to maintain kinetic control, only allowing the temperature to rise to 40°C after the addition is complete.

Q2: What causes elemental sulfur contamination in the intermediate, and how can it be eliminated? Causality: Elemental sulfur (S₈) has notoriously poor solubility in the standard alcoholic solvents used for the Gewald reaction. If the Knoevenagel intermediate does not efficiently trap the dissolved sulfur species, unreacted S₈ co-precipitates with the target thiophene during aqueous workup. Resolution: Ensure vigorous mechanical stirring to maximize the surface area of the sulfur suspension. Post-reaction, wash the crude filter cake with cold hexanes or a minimal amount of carbon disulfide (CS₂) to selectively dissolve and remove residual octasulfur without degrading the thiophene ester.

Q3: During pyrimidine cyclization, I observe incomplete conversion and open-chain intermediates. How can I drive the reaction to completion? Causality: The annulation of the pyrimidine ring involves the nucleophilic attack of the amidine nitrogen onto the sterically hindered ester carbonyl of the thiophene intermediate. This forms an uncyclized amidine intermediate. The subsequent intramolecular ring closure is highly endothermic. Insufficient thermal energy or premature quenching leaves the reaction trapped at this intermediate state. Resolution: Use freshly prepared sodium ethoxide (from sodium metal and anhydrous ethanol) to ensure complete deprotonation of the acetamidine hydrochloride. Maintain a rigorous reflux for at least 24 hours. Alternatively, microwave irradiation (120°C for 15 mins) can rapidly overcome this activation barrier [3].

Q4: How do I prevent ester hydrolysis and control the tautomeric equilibrium during final isolation? Causality: The use of sodium ethoxide is standard, but any trace water introduced via hygroscopic reagents will generate hydroxide ions. Hydroxide rapidly hydrolyzes the thiophene ester into a carboxylic acid, which cannot undergo cyclization with acetamidine [4]. Furthermore, the final product exists in a tautomeric equilibrium between the 4-ol and 4(3H)-one forms. Resolution: Strictly use anhydrous solvents and oven-dried glassware. During isolation, carefully acidify the basic mixture to pH 5.5–6.0 using 1M HCl. Over-acidification will protonate the pyrimidine ring, causing water solubility issues, while precise neutralization drives the equilibrium to the insoluble, stable 4-ol/4-one tautomer, forcing it to precipitate.

Quantitative Data Presentation

Table 1: Optimization of Gewald Reaction Conditions (Acetone Substrate)

Base CatalystTemperature (°C)Addition RateYield of Intermediate (%)Knoevenagel Byproducts (%)
Triethylamine60Bolus (All at once)3842
Triethylamine40Dropwise (1 hr)6518
Morpholine40Dropwise (1 hr)88< 5
Morpholine25Dropwise (1 hr)70< 2

Table 2: Cyclization Optimization: Conventional vs. Microwave Heating

Heating MethodReagentsTimeTemp (°C)Yield of Target (%)Uncyclized Byproduct (%)
Conventional RefluxAcetamidine HCl + NaOEt12 hrs78 (EtOH)6225
Conventional RefluxAcetamidine HCl + NaOEt24 hrs78 (EtOH)7610
Microwave IrradiationAcetamidine HCl + NaOEt15 mins12094< 2
Microwave IrradiationAcetamidine HCl + K₂CO₃15 mins120836
Self-Validating Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-amino-5-methylthiophene-3-carboxylate (Gewald Step)
  • Preparation : In a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, internal thermometer, and dropping funnel, dissolve ethyl cyanoacetate (0.1 mol) and acetone (0.12 mol, slight excess) in 100 mL of absolute ethanol.

  • Sulfur Addition : Add finely powdered elemental sulfur (S₈) (0.1 mol equivalent of S) to the suspension.

    • Validation Checkpoint: The sulfur will remain largely undissolved, forming a pale yellow, opaque suspension.

  • Base Catalysis (Critical Step) : Place the flask in an ice-water bath to maintain the internal temperature below 5°C. Charge the dropping funnel with morpholine (0.1 mol) dissolved in 20 mL of ethanol. Add the morpholine solution dropwise over exactly 60 minutes.

  • Cyclization & Maturation : Remove the ice bath and gradually warm the mixture to 40°C. Stir for 2 hours.

    • Validation Checkpoint: The suspension will clarify into a deep orange/red solution as the sulfur is consumed and the thiophene ring forms. If the solution turns opaque black, exothermic runaway has caused acetone self-condensation; the batch must be aborted.

  • Isolation : Pour the mixture into 400 mL of crushed ice/water with vigorous stirring. Filter the resulting precipitate. Wash the filter cake with ice-cold water (2 x 50 mL) and then with cold hexanes (20 mL) to remove unreacted sulfur and disulfides. Dry under vacuum at 40°C overnight.

Protocol 2: Cyclization to 2,6-Dimethylthieno[2,3-d]pyrimidin-4-ol
  • Preparation of Free Amidine : In a dry 250 mL flask under nitrogen, dissolve clean sodium metal (0.15 mol) in 50 mL of anhydrous ethanol to form sodium ethoxide. Add acetamidine hydrochloride (0.15 mol) and stir for 30 minutes at room temperature.

    • Validation Checkpoint: A dense white precipitate of NaCl will form, indicating the successful liberation of free acetamidine.

  • Coupling : Add the ethyl 2-amino-5-methylthiophene-3-carboxylate (0.1 mol) from Protocol 1 to the mixture.

  • Reflux : Heat the mixture to a gentle reflux (78°C) for 24 hours.

  • Reaction Monitoring : Monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1).

    • Validation Checkpoint: The starting thiophene ester (R_f ~0.6) must completely disappear, replaced by a highly UV-active baseline spot (R_f ~0.1) representing the sodium salt of the target molecule. If an intermediate spot at R_f ~0.4 persists, the uncyclized amidine is present; extend reflux time.

  • Neutralization & Precipitation : Cool the mixture to room temperature and pour into 200 mL of ice water. Slowly acidify with 1M HCl until the pH reaches exactly 5.5–6.0.

  • Purification : Filter the resulting solid, wash thoroughly with distilled water, and recrystallize from a DMF/water mixture to afford pure 2,6-Dimethylthieno[2,3-d]pyrimidin-4-ol.

References
  • Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. URL: [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. URL:[Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. URL:[Link]

  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation. Molecules, 27(1), 123. URL:[Link]

Sources

Optimization

Technical Support Center: Green Extraction of 2,6-Dimethylthieno[2,3-D]pyrimidin-4-OL

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address a critical bottleneck in thienopyrimidine synthesis: the historical reliance on highly toxic, halogenat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address a critical bottleneck in thienopyrimidine synthesis: the historical reliance on highly toxic, halogenated solvents.

The transition to green chemistry is not merely an environmental mandate; it is a chemical engineering optimization. 2,6-Dimethylthieno[2,3-d]pyrimidin-4-ol possesses a unique amphiphilic character due to its lipophilic thienopyrimidine core and polarizable hydroxyl group. By understanding the thermodynamic partitioning and tautomeric behavior of this molecule, we can replace hazardous Class 2 solvents with benign Class 3 alternatives without sacrificing yield or purity[1].

I. Quantitative Solvent Profiling

To establish a baseline for our green extraction methodology, the following table summarizes the physicochemical properties and environmental impact of traditional versus green solvent systems used for thienopyrimidine recovery.

Solvent SystemICH Toxicity ClassDielectric Constant (ε)Typical Yield (%)Process Mass Intensity (PMI) Impact
Chloroform (CHCl₃) Class 2 (High)4.8188 - 92%High (Hazardous Disposal, Carcinogenic)
Dichloromethane (DCM) Class 2 (High)8.9385 - 90%High (Volatile, Toxic)
Ethyl Acetate (EtOAc) Class 3 (Low)6.0282 - 88%Low (Biodegradable, Green Alternative)
Ethanol/Water Class 3 (Low)24.5 / 80.1>90% (Recovery)Minimal (Fully Recyclable)
II. Extraction Workflow Visualization

G cluster_traditional Traditional Workflow cluster_green Green Workflow Start Crude 2,6-Dimethylthieno [2,3-d]pyrimidin-4-ol DCM DCM / CHCl3 Extraction Start->DCM EtOAc EtOAc / EtOH Extraction Start->EtOAc ToxWaste High Toxicity Waste DCM->ToxWaste AqWash Aqueous Brine Wash EtOAc->AqWash GreenWaste Low E-factor Recyclable AqWash->GreenWaste

Workflow comparing traditional vs. green extraction for thienopyrimidine derivatives.

III. Self-Validating Green Extraction Protocol

This methodology utilizes Ethyl Acetate (EtOAc) and leverages the compound's pH-dependent solubility. Every phase includes a built-in analytical validation step to ensure process integrity.

Phase 1: Reaction Quenching & pH Adjustment

  • Action: Quench the crude reaction mixture with ice-cold distilled water. Adjust the pH strictly to 5.5–6.0 using 1M HCl or saturated NaHCO₃.

  • Causality: 2,6-Dimethylthieno[2,3-d]pyrimidin-4-ol undergoes lactam-lactim tautomerization. At highly basic or acidic pH, the molecule ionizes (forming a sodium salt or protonated amine), drastically increasing its water solubility. A slightly acidic pH ensures the molecule remains in its neutral, lipophilic state, optimizing it for organic extraction.

  • Validation Checkpoint: Spot the aqueous mixture on pH paper; verify the pH is exactly 5.5–6.0 before proceeding.

Phase 2: Green Solvent Extraction

  • Action: Add EtOAc at a 1:3 ratio (aqueous:organic). Perform three sequential extractions rather than a single bulk extraction.

  • Causality: EtOAc is an ICH Class 3 solvent with a lower dielectric constant than DCM. Sequential extractions leverage the partition coefficient (LogP) more effectively, driving the equilibrium toward the organic phase without requiring toxic halocarbons[1].

  • Validation Checkpoint: Perform Thin Layer Chromatography (TLC) on the residual aqueous layer (Eluent: 7:3 EtOAc:Hexane). The absence of a UV-active spot at Rf ~0.4 confirms complete extraction.

Phase 3: Aqueous Washing & Dehydration

  • Action: Wash the combined EtOAc layers with saturated brine (NaCl), then dry over anhydrous Na₂SO₄.

  • Causality: Brine increases the ionic strength of the aqueous phase, stripping dissolved water and polar impurities (such as coupling byproducts) from the EtOAc layer.

  • Validation Checkpoint: The organic layer must transition from cloudy to completely transparent, indicating successful dehydration.

Phase 4: Concentration & Recrystallization

  • Action: Concentrate under reduced pressure. Recrystallize the crude solid using an Ethanol/Water (80:20) gradient.

  • Causality: Ethanol provides excellent solubility at reflux, while water acts as an anti-solvent. Cooling induces controlled nucleation, yielding high-purity crystals while maintaining a completely green solvent profile[2].

  • Validation Checkpoint: HPLC analysis of the isolated crystals must show >98% purity, validating the entire separation sequence.

IV. Troubleshooting Guide

Q: I am experiencing severe emulsion formation during the EtOAc/Water phase separation. How do I resolve this? A: Emulsions occur because thienopyrimidine derivatives, especially in the presence of unreacted starting materials, act as weak surfactants at the organic-aqueous interface. Solution: Do not agitate vigorously. Instead, add saturated brine (NaCl) to the separation funnel. The high salt concentration increases the density and ionic strength of the aqueous layer, forcing the amphiphilic molecules into the organic phase and breaking the emulsion.

Q: My extraction yield dropped by 15% when I switched from Dichloromethane (DCM) to Ethyl Acetate. What is the mechanistic cause? A: DCM (ε = 8.93) is highly effective at solvating the polarizable sulfur in the thiophene ring and the hydrogen-bonding hydroxyl group. EtOAc (ε = 6.02) is slightly less polar. Solution: The yield loss is due to incomplete partitioning. You must strictly control the aqueous pH to 5.5–6.0 to prevent ionization of the pyrimidin-4-ol group. Additionally, heating the EtOAc slightly (to 35°C) during extraction increases the solubility capacity of the solvent.

Q: How can I remove polyphosphonic byproducts if I used T3P as a green coupling agent during synthesis? A: Propanephosphonic acid anhydride (T3P) is an excellent low-toxicity reagent[3], but it leaves water-soluble phosphonic acid byproducts. Solution: These byproducts are highly soluble in water but can co-precipitate if the aqueous wash is too acidic. Ensure your initial water wash is slightly basic (pH 7.5 with NaHCO₃) to keep the phosphonates ionized and strictly in the aqueous phase, before adjusting to pH 5.5 for the final product extraction.

V. Frequently Asked Questions (FAQs)

Q: Is supercritical CO₂ (scCO₂) a viable alternative for extracting 2,6-Dimethylthieno[2,3-d]pyrimidin-4-ol? A: Yes, particularly for pilot-scale operations. scCO₂ is non-toxic and leaves no solvent residue. However, because the thienopyrimidine core is relatively polar, you will need a co-solvent (modifier) like 5-10% Ethanol to achieve efficient solvation and disrupt intermolecular hydrogen bonding.

Q: Can deep eutectic solvents (DES) replace EtOAc entirely? A: DES (e.g., Choline chloride:Urea) are emerging as highly sustainable alternatives for the synthesis of thienopyrimidines[1]. However, for extraction, they are highly viscous and water-soluble, making liquid-liquid phase separation difficult. EtOAc remains the most practical Class 3 solvent for downstream processing.

Q: Does microwave-assisted synthesis change the extraction profile? A: Microwave-assisted synthesis often results in fewer tarry byproducts and higher initial purity[2]. Because the crude matrix is cleaner, you can often reduce the volume of EtOAc required for extraction by up to 30%, further improving your Process Mass Intensity (PMI) metrics.

VI. References
  • Recent Approaches to the Synthesis of Medicinally Potent Pyrimidine Derivatives using Microwave: A Review Source: International Journal of Management, Technology And Engineering (ijamtes.org) URL:

  • Green and Sustainable Synthesis of Thienopyrimidine Derivatives: A Review of Methods and Medicinal Applications Source: International Journal of Pharmaceutical Research and Applications URL:

  • Propanephosphonic Acid Anhydride (T3P) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis Source: Thieme Connect URL:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Thienopyrimidine Derivatives: Spotlight on 2,6-Dimethylthieno[2,3-d]pyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals The thienopyrimidine scaffold, a fusion of thiophene and pyrimidine rings, represents a privileged structure in medicinal chemistry. Its structural similari...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The thienopyrimidine scaffold, a fusion of thiophene and pyrimidine rings, represents a privileged structure in medicinal chemistry. Its structural similarity to endogenous purines allows for interaction with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1][2] This has made thienopyrimidine derivatives a focal point in the quest for novel therapeutics, particularly in oncology and anti-inflammatory research.[3][4]

This guide provides an in-depth comparison of 2,6-Dimethylthieno[2,3-d]pyrimidin-4-ol and its derivatives against other classes of thienopyrimidines. We will delve into their structure-activity relationships (SAR), supported by experimental data, to provide a clear understanding of how structural modifications influence biological outcomes.

The Core Compound: 2,6-Dimethylthieno[2,3-d]pyrimidin-4-ol and Its Analogs

The 2,6-dimethyl substituted thieno[2,3-d]pyrimidin-4-one core is a key pharmacophore. While often depicted as the keto tautomer (4-one), it exists in equilibrium with the enol form (4-ol). The substitution at the 2-position of this core has been a primary focus of synthetic efforts to enhance potency and selectivity.

A noteworthy example is 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one , which has demonstrated significant cytotoxic activity across a broad range of cancer cell lines.[1][2][5] In a comprehensive screening against the NCI-60 panel of human cancer cell lines, this compound exhibited a mean growth inhibition of 51.01%, with particular sensitivity observed in the MDA-MB-435 melanoma cell line (Growth Percent = -31.02%).[1][2][5] This highlights the potential of introducing a benzylamino group at the C2 position to confer potent anticancer properties.

Comparative Analysis: Thienopyrimidine Derivatives in Oncology

The versatility of the thienopyrimidine scaffold allows for extensive chemical modifications, leading to derivatives with distinct biological profiles. Here, we compare the anticancer and kinase inhibitory activities of different classes of thienopyrimidine derivatives.

Kinase Inhibition: A Primary Mechanism of Action

Many thienopyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[4] Key targets include Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and Vascular Endothelial Growth Factor Receptor (VEGFR).

EGFR and VEGFR-2 Inhibition:

Certain thienopyrimidine derivatives have been engineered as potent dual inhibitors of EGFR and VEGFR-2, two key players in tumor growth and angiogenesis.[6] For instance, a series of 6,7,8,9-tetrahydro-5H-cyclohepta[7][8]thieno[2,3-d]pyrimidine derivatives have shown promising activity. Compound 5f from this series, with a specific substitution at the C4 position, exhibited an IC50 of 0.028 µM against EGFR, making it more potent than the reference drug erlotinib (IC50 = 0.033 µM).[6] It also displayed significant VEGFR-2 inhibitory activity with an IC50 of 1.23 µM.[6]

PI3K Inhibition:

The PI3K/Akt/mTOR pathway is another critical signaling cascade in cancer. Thienopyrimidine derivatives have been developed as highly potent and selective PI3K inhibitors.[9][10] For example, novel thienopyrimidine derivatives have demonstrated nanomolar PI3Kα inhibitory potency with over 100-fold selectivity against mTOR kinase.[10] The structure-activity relationship studies revealed that substitutions on the 2-phenyl ring are critical for PI3K inhibition. A hydroxyl group at the 3-position of the 2-phenyl ring is often associated with enhanced inhibitory activity.[11]

The following diagram illustrates the central role of the PI3K/Akt/mTOR signaling pathway in cell growth and proliferation, and how thienopyrimidine derivatives can intervene.

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Thieno Thienopyrimidine Derivatives Thieno->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of thienopyrimidines.

Anticancer Activity Against Cancer Cell Lines

The efficacy of thienopyrimidine derivatives has been evaluated against a variety of human cancer cell lines. The following table summarizes the IC50 values of selected derivatives, demonstrating the impact of different substitution patterns.

Compound IDCore StructureR GroupCancer Cell LineIC50 (µM)Reference
5f 6,7,8,9-tetrahydro-5H-cyclohepta[7][8]thieno[2,3-d]pyrimidine4-((3-fluorobenzyl)oxy)MCF-7 (Breast)0.028 (EGFR)[6]
3b Thienopyrimidine2-(4-chlorophenyl)HepG2 (Liver)3.105[12]
4c Thienopyrimidine-thiourea2-(4-chlorophenyl)HepG2 (Liver)3.023[12]
9a Thienopyrimidine2-(3-(tert-butyl)isoxazol-5-ylamino)HepG-2 (Liver)6.62[13]
13 2-thioxo-thieno[2,3-d]pyrimidine3-(sulfadimethoxine)MCF7 (Breast)22.52[3]
14 2-thioxo-thieno[2,3-d]pyrimidine3-(sulfadoxine)MCF7 (Breast)22.12[3]

Structure-Activity Relationship (SAR) Insights:

  • Substitution at C2: The nature of the substituent at the C2 position is a major determinant of anticancer activity. Aromatic and heteroaromatic rings, often with specific substitutions, are commonly found in potent derivatives.[11] The presence of a benzylamino group, as seen in the analog of our core compound, significantly enhances cytotoxicity.[1][2]

  • Substitution at C4: Modifications at the C4 position, often with anilino or alkoxy groups, are crucial for targeting specific kinases like EGFR and VEGFR.[6]

  • Thiophene Ring Substituents: Substitutions on the thiophene ring (positions 5 and 6) also modulate activity. For instance, dimethyl substitutions, as in our core compound, are a common feature in active derivatives.[1][2]

Experimental Methodologies: A Self-Validating System

The reliability of the comparative data presented hinges on robust and reproducible experimental protocols. Below are standardized methodologies for the synthesis of thienopyrimidine derivatives and their biological evaluation.

General Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones

A common and efficient method for synthesizing the thienopyrimidine core is through a multi-component reaction.

Synthesis_Workflow Start Starting Materials: - Ketone - Malononitrile - Elemental Sulfur - Amine Reaction One-Pot Reaction (e.g., Gewald Reaction) Start->Reaction Intermediate 2-Aminothiophene Intermediate Reaction->Intermediate Cyclization Cyclization with Formamide or similar reagent Intermediate->Cyclization Product Thieno[2,3-d]pyrimidin-4(3H)-one Derivative Cyclization->Product

Caption: General workflow for the synthesis of thienopyrimidine derivatives.

Step-by-Step Protocol:

  • Gewald Reaction: A mixture of a ketone, malononitrile, and elemental sulfur is reacted in the presence of a base (e.g., morpholine or triethylamine) in a suitable solvent like ethanol. This reaction typically proceeds under reflux or microwave irradiation to yield a 2-aminothiophene-3-carbonitrile intermediate.[8][14]

  • Cyclization: The isolated 2-aminothiophene intermediate is then cyclized by heating with a suitable reagent that provides the C4 and N3 atoms of the pyrimidine ring. Formamide is a commonly used reagent for this step, leading to the formation of the thieno[2,3-d]pyrimidin-4(3H)-one core.[8][15]

  • Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[1][7]

Experimental Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the thienopyrimidine derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Conclusion: A Scaffold of Immense Potential

The thienopyrimidine scaffold continues to be a highly fruitful area of research in drug discovery. 2,6-Dimethylthieno[2,3-d]pyrimidin-4-ol and its derivatives serve as a valuable starting point for the development of potent and selective therapeutic agents. Through strategic modifications at various positions of the thienopyrimidine core, researchers have successfully developed compounds with significant anticancer and anti-inflammatory properties, primarily through the inhibition of key protein kinases.

The comparative data presented in this guide underscores the importance of understanding the structure-activity relationships of this versatile scaffold. By leveraging this knowledge, the scientific community can continue to design and synthesize novel thienopyrimidine derivatives with improved efficacy and safety profiles, ultimately contributing to the development of next-generation targeted therapies.

References

  • BenchChem. (2025).
  • Shyyka, O., Pokhodylo, N., Finiuk, N., Matiychuk, V., Stoika, R., & Obushak, M. (2018). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). MDPI.
  • Allied Academies. (n.d.).
  • Synthesis and Antitumor Activity of Novel Thienopyrimidine Derivatives Containing Thiosemicarbazide Moiety. (n.d.). Scirp.org.
  • The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respir
  • Al-Haj, M. A., & El-Emam, A. A. (2006).
  • Green and Sustainable Synthesis of Thienopyrimidine Derivatives: A Review of Methods and Medicinal Applications. (2025).
  • Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative agents with potential p38α MAPK kinase inhibitory effects. (2025). RSC Publishing - The Royal Society of Chemistry.
  • Kassab, A. E., El-Sayed, W. A., Eissa, I. H., & Shen, G. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. PMC.
  • Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. (2026). PMC.
  • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. (2021). PMC.
  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2016).
  • Wang, Y., Liu, Y., Zhang, Y., Li, Y., & Zhang, Y. (2019).
  • Liu, K. K.-C., Cheng, A. C., & Hu, Y. (2015). Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ACS Medicinal Chemistry Letters.
  • BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of Thienopyrrole Libraries.
  • Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. (2020). PMC.
  • Li, L., & Yang, S. (2020). Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evalu
  • In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. (n.d.). PMC.
  • Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. (2020). PubMed.
  • Guo, Y., Li, S., Li, H., & Zhan, C. (2025).
  • Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). (2018).
  • Anticancer Activity Evaluation of New Thieno[2,3- d]pyrimidin-4(3 H). (2018). PubMed.
  • Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. (n.d.). PMC.
  • 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. (2023). MDPI.

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Comparative

Comparative Efficacy of 2,6-Dimethylthieno[2,3-d]pyrimidin-4-ol Scaffolds in EGFR Tyrosine Kinase Inhibition

Prepared by: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Mechanistic Rationale In the landscape of targeted oncology, the development of T...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

In the landscape of targeted oncology, the development of Tyrosine Kinase Inhibitors (TKIs) has heavily relied on purine bioisosteres. While quinazoline-based compounds like Erlotinib and Gefitinib are clinical standards for Epidermal Growth Factor Receptor (EGFR) inhibition, resistance mutations (e.g., T790M) necessitate novel scaffolds.

2,6-Dimethylthieno[2,3-d]pyrimidin-4-ol (CAS: 79927-75-6) serves as a privileged, highly tunable pharmacophore [1]. The thieno[2,3-d]pyrimidine core mimics the adenine ring of ATP. Mechanistically, the pyrimidine nitrogen (N1) and the C4-hydroxyl (which tautomerizes to a 4-one) form critical bidentate hydrogen bonds with the backbone amide of Met793 in the EGFR hinge region. The 2,6-dimethyl substitutions provide essential hydrophobic contacts, anchoring the scaffold in the ATP-binding pocket. Compared to the rigid quinazoline core, the thienopyrimidine system offers distinct electronic distribution and a slightly altered bond angle, which allows its functionalized derivatives to bypass the steric clash introduced by the bulky methionine gatekeeper residue in the T790M mutant [2].

Quantitative Efficacy Comparison

To objectively evaluate the performance of the thieno[2,3-d]pyrimidine scaffold, we compare the half-maximal inhibitory concentration ( IC50​ ) of its optimized derivatives against clinical-standard quinazolines. Data is synthesized from recent homogeneous time-resolved fluorescence (HTRF) kinase assays [2, 3].

Inhibitor Class / CompoundScaffold CoreTarget IC50​ (EGFR WT) IC50​ (EGFR T790M)Selectivity Index (Cancer vs. Normal)
Erlotinib (Standard)QuinazolineEGFR37.0 nM ± 2.0> 10,000 nMModerate
Gefitinib (Standard)QuinazolineEGFR~15.0 nM> 10,000 nMModerate
Thieno-Derivative 7b Thieno[2,3-d]pyrimidineEGFR96.0 nM ± 4.0N/AHigh
Thieno-Derivative 4 Thieno[2,3-d]pyrimidineEGFR / T790M25.8 nM ± 1.2182.3 nM ± 5.1High (2.8x)

Pathway Visualization

The following diagram maps the competitive inhibition mechanism of thieno[2,3-d]pyrimidines within the EGFR signaling cascade.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (WT / T790M) EGF->EGFR Activates ATP ATP Binding & Autophosphorylation EGFR->ATP Kinase Domain PI3K PI3K / AKT Cascade ATP->PI3K Signal Transduction Thieno Thieno[2,3-d]pyrimidine Scaffold Thieno->ATP Dual WT/Mutant Inhibition Apoptosis Apoptosis Induction Thieno->Apoptosis Triggers (Caspase-3) Erlotinib Quinazoline (Erlotinib) Erlotinib->ATP WT-Specific Inhibition Proliferation Tumor Proliferation PI3K->Proliferation Promotes

Mechanism of ATP-competitive EGFR inhibition by thieno[2,3-d]pyrimidines vs standard TKIs.

Experimental Methodology: Self-Validating HTRF Kinase Assay

To ensure trustworthiness and reproducibility, the following step-by-step protocol describes a self-validating Homogeneous Time-Resolved Fluorescence (HTRF) assay used to determine the IC50​ of thieno[2,3-d]pyrimidine compounds.

Causality & Assay Design: This system is self-validating because it incorporates a Z'-factor calculation utilizing strict maximum (enzyme + vehicle) and minimum (vehicle only) signal controls. Furthermore, the ATP concentration is deliberately set at the enzyme's apparent Km​ (Michaelis constant). According to the Cheng-Prusoff equation, testing at Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors like thienopyrimidines, preventing artificially inflated IC50​ values caused by ATP outcompeting the drug.

Step-by-Step Protocol

Phase 1: Reagent & Plate Preparation

  • Buffer Formulation: Prepare 1X Kinase Buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl2​ , 1 mM EGTA, 0.01% Tween-20, and 2 mM Dithiothreitol (DTT).

    • Causality: DTT is critical to maintain the catalytic cysteine residues (e.g., Cys797) in a reduced state, preventing oxidative cross-linking that would alter the binding pocket conformation.

  • Compound Dilution: Dissolve the 2,6-Dimethylthieno[2,3-d]pyrimidin-4-ol derivative in 100% DMSO. Perform a 3-fold serial dilution (10 concentrations) in a 384-well low-volume plate. Final DMSO concentration in the assay must not exceed 1% to prevent enzyme denaturation.

Phase 2: Kinase Reaction 3. Enzyme Addition: Add 2 µL of recombinant EGFR (WT or T790M) diluted in Kinase Buffer to the compound wells. Incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor with the enzyme. 4. Reaction Initiation: Add 2 µL of a substrate mix containing biotinylated poly-GT peptide and ATP (at the predetermined Km​ of 10 µM). 5. Incubation: Seal the plate and incubate at 25°C for 60 minutes.

Phase 3: Detection & Validation 6. Quench & Detect: Stop the reaction by adding 4 µL of HTRF detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), Europium-cryptate labeled anti-phosphotyrosine antibody (donor), and Streptavidin-XL665 (acceptor). 7. Readout: Incubate for 1 hour, then read the plate on a TR-FRET compatible microplate reader (excitation at 320 nm; emission at 615 nm and 665 nm). 8. Data Analysis: Calculate the FRET ratio (665 nm / 615 nm). Validate the assay by ensuring the Z'-factor between positive and negative control wells is ≥0.6 . Fit the dose-response data to a 4-parameter logistic (4PL) curve to extract the IC50​ .

References

  • Title: A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship Source: Frontiers in Chemistry (2022) URL: [Link]

  • Title: Design, synthesis, anticancer evaluation, and in silico studies of some thieno[2,3-d]pyrimidine derivatives as EGFR inhibitors Source: Journal of Biochemical and Molecular Toxicology / PubMed (2023) URL: [Link]

  • Title: Computer aided drug discovery (CADD) of a thieno[2,3-d]pyrimidine derivative as a new EGFR inhibitor targeting the ribose pocket Source: Journal of Enzyme Inhibition and Medicinal Chemistry / Taylor & Francis (2023) URL: [Link]

Validation

Validating the Biological Activity of 2,6-Dimethylthieno[2,3-D]pyrimidin-4-OL: A Comparative Cell Assay Guide

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Author: BenchChem Technical Support Team. Date: April 2026

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Executive Summary & Mechanistic Rationale

In medicinal chemistry, the thieno[2,3-d]pyrimidine core is universally recognized as a "privileged scaffold." Acting as a bioisostere to quinazoline and purine rings, it fits seamlessly into the ATP-binding pocket of various receptor tyrosine kinases (RTKs)[1]. 2,6-Dimethylthieno[2,3-D]pyrimidin-4-OL (CAS: 79927-75-6) serves as a foundational building block for synthesizing potent inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and Vascular Endothelial Growth Factor Receptor (VEGFR)[2][3].

However, a raw scaffold is not a drug. To evaluate the true pharmacological potential of 2,6-Dimethylthieno[2,3-D]pyrimidin-4-OL, researchers must employ a rigorous, self-validating pipeline of cell-based assays. This guide provides an objective framework for comparing the baseline biological activity of this scaffold against fully elaborated clinical alternatives (e.g., Erlotinib) and optimized derivatives.

Pathway Ligand Growth Factor (EGF/VEGF) RTK Receptor Tyrosine Kinase (EGFR / VEGFR-2) Ligand->RTK PI3K PI3K / AKT Pathway RTK->PI3K MAPK RAS / MAPK Pathway RTK->MAPK Inhibitor Thienopyrimidine Scaffold (2,6-Dimethylthieno[2,3-D]pyrimidin-4-OL) Inhibitor->RTK ATP-competitive inhibition Proliferation Tumor Cell Survival & Proliferation PI3K->Proliferation MAPK->Proliferation

Caption: RTK signaling pathways targeted by ATP-competitive thienopyrimidine derivatives.

Comparative Landscape: Scaffold vs. Clinical Alternatives

When validating 2,6-Dimethylthieno[2,3-D]pyrimidin-4-OL, it is critical to benchmark its performance. As an unmodified precursor, it typically exhibits baseline micromolar ( μ M) activity. Through structure-activity relationship (SAR) optimization—such as adding halogenated anilines at the 4-position or bulky hydrophobic groups at the 2-position—the activity can be driven into the nanomolar (nM) range[1][2].

Quantitative Data Presentation

The following table summarizes the comparative biological activity of the raw scaffold against an optimized thienopyrimidine derivative and a clinical standard in Non-Small Cell Lung Cancer (NSCLC) models (A549 cell line).

Compound ClassificationSpecific AgentPrimary TargetIC 50​ (A549 Cells)Apoptotic Rate (%)Target Inhibition (p-EGFR)
Raw Scaffold 2,6-Dimethylthieno[2,3-D]pyrimidin-4-OLBroad Kinase (Weak)> 45.0 μ M12.5%< 20%
Optimized Derivative Compound 18 (Thienopyrimidine analog)VEGFR-2 / EGFR10.17 μ M48.3%78%
Clinical Standard ErlotinibEGFR (WT/Mutant)0.02 μ M65.2%> 95%

Data synthesized from comparative thienopyrimidine SAR studies and VEGFR-2 targeting evaluations[1][3].

Experimental Validation Pipeline

To ensure scientific integrity, every protocol must function as a self-validating system . This means embedding internal controls that prove the assay's mechanical success independently of the experimental compound's performance.

Workflow Start Compound Preparation (DMSO Stock Solution) Assay1 Primary Screen: Cell Viability (MTT Assay) Start->Assay1 Assay2 Secondary Screen: Apoptosis (Annexin V/PI) Assay1->Assay2 Assay3 Mechanistic Validation: Western Blot (p-EGFR/p-AKT) Assay1->Assay3 Data Data Synthesis & SAR Profiling Assay2->Data Assay3->Data

Caption: Sequential cell assay workflow for validating thienopyrimidine biological activity.

Phase 1: Cell Viability & Proliferation (MTT Assay)

Causality: The MTT assay measures mitochondrial reductase activity. A decrease in the reduction of MTT to purple formazan directly correlates with reduced metabolic viability. We use this as a primary phenotypic screen to establish the IC 50​ before moving to mechanistic assays[4].

Self-Validating System:

  • Positive Control: Erlotinib (proves the cells are susceptible to kinase inhibition).

  • Negative Control: 0.1% DMSO vehicle (establishes the 100% viability baseline and proves the solvent isn't causing toxicity).

  • Blank: Cell-free media with MTT (subtracts background absorbance).

Step-by-Step Methodology:

  • Cell Seeding: Harvest logarithmic-phase A549 cells and seed at a density of 5×103 cells/well in a 96-well plate (100 μ L/well). Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Compound Treatment: Prepare serial dilutions of 2,6-Dimethylthieno[2,3-D]pyrimidin-4-OL (1 μ M to 100 μ M) in complete media. Treat cells for 72 hours.

  • MTT Incubation: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark at 37°C for exactly 4 hours.

  • Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals. Add 150 μ L of pure DMSO to each well. Shake the plate on an orbital shaker for 10 minutes.

  • Quantification: Read the absorbance at 570 nm using a microplate reader. Calculate viability relative to the vehicle control.

Phase 2: Apoptosis & Cell Cycle Analysis (Flow Cytometry)

Causality: Reduced viability in the MTT assay could be due to cytostatic effects (stopping division) or cytotoxic effects (killing cells). Flow cytometry using Annexin V and Propidium Iodide (PI) differentiates these mechanisms. Annexin V binds to externalized phosphatidylserine (a hallmark of early apoptosis), while PI intercalates into the DNA of cells with compromised membranes (late apoptosis/necrosis)[5][6].

Self-Validating System:

  • Compensation Controls: Unstained cells, Annexin V-only stained cells, and PI-only stained cells. This prevents spectral overlap artifacts between the FITC (Annexin) and PE (PI) channels.

Step-by-Step Methodology:

  • Treatment: Seed cells in 6-well plates ( 2×105 cells/well). Treat with the calculated IC 50​ of 2,6-Dimethylthieno[2,3-D]pyrimidin-4-OL for 48 hours.

  • Harvesting: Collect both the culture media (containing floating apoptotic cells) and the adherent cells (via trypsinization). Centrifuge at 1,500 rpm for 5 minutes.

  • Washing & Resuspension: Wash the cell pellet twice with ice-cold PBS. Resuspend in 100 μ L of 1X Annexin V Binding Buffer.

  • Staining: Add 5 μ L of FITC-Annexin V and 5 μ L of PI solution. Gently vortex and incubate for 15 minutes at room temperature in complete darkness.

  • Analysis: Add 400 μ L of Binding Buffer to each tube and analyze immediately via flow cytometry, capturing at least 10,000 events per sample.

Phase 3: Target Engagement (Western Blotting)

Causality: Phenotypic death must be linked to the specific molecular target. By quantifying the ratio of phosphorylated EGFR (p-EGFR) to total EGFR, we confirm that the thienopyrimidine is actively suppressing its intended kinase target rather than causing off-target toxicity[1].

Self-Validating System:

  • Loading Control: GAPDH or β -actin must be probed to ensure equal protein concentration across all lanes, validating that a decrease in p-EGFR is due to kinase inhibition, not just fewer cells or less protein loaded.

Step-by-Step Methodology:

  • Lysis: Wash treated cells with ice-cold PBS. Lyse using RIPA buffer supplemented with 1X Protease and Phosphatase Inhibitor Cocktails (crucial for preserving phosphorylated states).

  • Quantification: Centrifuge lysates at 14,000 rpm for 15 min at 4°C. Quantify the supernatant protein concentration using a BCA assay.

  • Electrophoresis: Denature 30 μ g of protein per sample at 95°C for 5 min. Resolve proteins on a 10% SDS-PAGE gel at 120V.

  • Transfer & Blocking: Transfer proteins to a PVDF membrane (100V for 1 hour). Block the membrane in 5% BSA in TBST for 1 hour at room temperature.

  • Antibody Probing: Incubate overnight at 4°C with primary antibodies (anti-p-EGFR, anti-EGFR, anti-GAPDH). Wash 3x with TBST, then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Apply ECL chemiluminescent substrate and capture the signal using a digital imaging system. Perform densitometric analysis using ImageJ.

Conclusion

Validating 2,6-Dimethylthieno[2,3-D]pyrimidin-4-OL requires a multi-tiered approach. While the raw scaffold exhibits modest baseline activity, subjecting it to this rigorous, self-validating assay pipeline provides the critical data needed for rational drug design. By comparing its phenotypic and mechanistic profile against clinical standards like Erlotinib, researchers can confidently map the structure-activity relationships required to evolve this scaffold into a potent, targeted therapeutic agent.

References

  • BenchChem. (2025). Comparative Analysis of Thieno[2,3-d]pyrimidine Inhibitors: A Guide to Structure-Activity Relationships.
  • MDPI. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives.
  • PubMed Central (NIH). Synthesis, anticancer activity and effects on cell cycle profile and apoptosis of novel thieno[2,3-d]pyrimidine and thieno[3,2-e] triazolo[4,3-c]pyrimidine derivatives.
  • RSC Publishing. (2023). Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2.
  • Taylor & Francis. (2023). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors.

Sources

Comparative

Mass Spectrometry Validation of 2,6-Dimethylthieno[2,3-D]pyrimidin-4-OL Purity: A Comparative Guide

Introduction: The Critical Need for Orthogonal Purity Validation In modern drug discovery, thienopyrimidine derivatives serve as privileged scaffolds for developing kinase inhibitors and GPCR ligands. 2,6-Dimethylthieno[...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Need for Orthogonal Purity Validation

In modern drug discovery, thienopyrimidine derivatives serve as privileged scaffolds for developing kinase inhibitors and GPCR ligands. 2,6-Dimethylthieno[2,3-d]pyrimidin-4-ol (CAS: 79927-75-6; Formula: C₈H₈N₂OS; Exact Mass: 180.0357 Da) is a highly versatile building block. However, its synthesis frequently generates structurally similar byproducts, such as desmethyl derivatives and constitutional isomers (e.g., 5,6-dimethylthieno[2,3-d]pyrimidin-4-ol, CAS: 18593-44-7).

Relying solely on HPLC-UV for purity assessment is a critical vulnerability; UV detection cannot definitively identify co-eluting isobaric impurities or accurately quantify species lacking strong chromophores. As established in industry standards for pyrimidine derivatives, High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS) provides the necessary orthogonal validation by coupling chromatographic separation with exact mass determination [1].

This guide objectively compares the analytical profiles of Ultra-Pure Grade versus Standard Commercial Grade 2,6-Dimethylthieno[2,3-d]pyrimidin-4-ol and provides a self-validating LC-QTOF-MS methodology for rigorous purity assessment.

Comparative Analysis: Ultra-Pure vs. Standard Commercial Grade

The presence of micro-impurities can drastically skew Structure-Activity Relationship (SAR) data during downstream screening. Table 1 illustrates the stark differences in impurity profiles between two grades of the compound when subjected to high-resolution mass spectrometry.

Table 1: LC-MS Impurity Profiling Comparison

Analytical ParameterUltra-Pure GradeStandard Commercial GradeAnalytical Impact & Causality
Overall Purity (LC-MS EIC) > 99.5%94.0% - 96.5%High purity prevents false positives/negatives in downstream biochemical assays.
Target Mass Accuracy ([M+H]⁺) 181.0435 m/z (Δ < 2 ppm)181.0431 m/z (Δ < 5 ppm)Confirms exact elemental composition (C₈H₉N₂OS⁺). Both grades pass basic MS identity.
Desmethyl Impurity ([M+H]⁺ 167.0279) Not Detected (< 0.05%)1.2%Loss of a methyl group (Δ 14.0156 Da). Easily detected by MS mass defect analysis.
Isomeric Impurity (5,6-Dimethyl isomer) < 0.1%2.5%Isobaric to the target. Cannot be distinguished by MS alone; requires UHPLC baseline resolution.
Starting Material Residues Not Detected0.8%Residual thiophene-3-carboxylates can react unpredictably in subsequent coupling steps.

Mechanistic Causality: Designing the Analytical Workflow

To build a robust, self-validating system, every parameter in the LC-MS workflow must be chosen with mechanistic intent:

  • Ionization Mode (ESI+): The pyrimidine ring of 2,6-Dimethylthieno[2,3-d]pyrimidin-4-ol contains basic nitrogen atoms. Using positive Electrospray Ionization (ESI+) combined with an acidic mobile phase (0.1% Formic Acid) forces the protonation of these nitrogens, yielding a dominant [M+H]⁺ ion at m/z 181.0435 [2].

  • Mass Analyzer (Q-TOF): A Quadrupole Time-of-Flight (Q-TOF) analyzer is utilized to achieve sub-5 ppm mass accuracy. This is essential for differentiating true target ions from background matrix noise and identifying low-level genotoxic impurities [3].

  • Chromatographic Separation (UHPLC C18): Because the 5,6-dimethyl isomer is completely isobaric to the 2,6-dimethyl target, mass spectrometry alone cannot differentiate them without complex MS/MS fragmentation. A reversed-phase C18 column separates these isomers based on subtle differences in hydrophobicity and dipole moments, ensuring they reach the MS detector at different retention times.

LCMS_Workflow N1 Sample Prep (1.0 mg/mL) N2 UHPLC Separation (C18 Column) N1->N2 1 µL N3 ESI+ Ionization (Protonation) N2->N3 Eluent N4 Q-TOF MS (m/z 181.0435) N3->N4 [M+H]+ N5 Data Analysis (EIC & Mass Defect) N4->N5 Spectra

Caption: Step-by-step LC-QTOF-MS workflow for validating 2,6-Dimethylthieno[2,3-D]pyrimidin-4-OL purity.

Experimental Protocol: Self-Validating Purity Assessment

This step-by-step methodology incorporates internal system suitability checks to ensure the data acts as a self-validating system.

Step 1: Sample Preparation
  • Diluent: Prepare a diluent of 50:50 Water:Acetonitrile (v/v) to ensure complete solubility of the thienopyrimidine core.

  • Target Concentration: Dissolve 1.0 mg of 2,6-Dimethylthieno[2,3-d]pyrimidin-4-ol in 1.0 mL of diluent. Vortex for 30 seconds and sonicate for 2 minutes.

  • Filtration: Filter the sample through a 0.22 µm PTFE syringe filter into an autosampler vial to protect the UHPLC column from particulates.

Step 2: UHPLC Parameters
  • Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (acts as the proton donor).

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 6.0 min: Linear ramp to 95% B

    • 6.0 - 7.5 min: Hold at 95% B (Column wash)

    • 7.5 - 8.0 min: Return to 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 1.0 µL.

Step 3: High-Resolution MS Parameters (Q-TOF)
  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350 °C (ensures efficient droplet evaporation).

  • Mass Range: m/z 100 to 600.

  • Lock Mass: Leucine Enkephalin (m/z 556.2771) infused continuously for real-time mass axis calibration.

Step 4: System Suitability & Self-Validation Criteria

Before analyzing the sample, the system must validate its own performance:

  • Blank Injection: Inject pure diluent. Criteria: No peaks > 0.1% of the target peak area at the expected retention time (rules out carryover).

  • Mass Accuracy Check: The extracted ion chromatogram (EIC) for the target must show an m/z of 181.0435 ± 5 ppm.

  • Isomeric Resolution: If a mixed standard is used, the resolution ( Rs​ ) between 2,6-dimethylthieno[2,3-d]pyrimidin-4-ol and its 5,6-dimethyl isomer must be ≥2.0 .

Impurity_Logic Root Impurity Profiling (m/z 181.0435 Target) Branch1 Isobaric Isomers (e.g., 5,6-Dimethyl...) Root->Branch1 Branch2 Mass Variant Impurities (e.g., Desmethyl) Root->Branch2 Leaf1 UHPLC Resolution (Δ Retention Time) Branch1->Leaf1 Requires Leaf2 High-Res MS (Δ 14.0156 Da) Branch2->Leaf2 Requires

Caption: Logical framework for resolving isobaric and mass-variant impurities in thienopyrimidines.

Conclusion

Validating the purity of 2,6-Dimethylthieno[2,3-d]pyrimidin-4-ol requires more than a simple UV trace. By leveraging the mechanistic synergy of UHPLC for isomeric resolution and Q-TOF MS for exact mass determination, researchers can definitively quantify desmethyl and structural impurities. Utilizing ultra-pure grades verified by this orthogonal methodology minimizes experimental noise, ensuring the highest integrity for downstream drug development assays.

References

  • Title: A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives Source: Benchchem URL
  • Title: Development and Validation of a Sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Title: Development and validation of LC‐QTOF‐MS/MS method for identification and determination of low levels of a genotoxic impurity, 4,6‐dichloro‐5‐nitro‐2‐(propylthio)
Validation

2,6-Dimethylthieno[2,3-D]pyrimidin-4-OL compared to standard reference inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile Thieno[2,3-d]pyrimidine Scaffold The thieno[2,3-d]pyrimidine framework has been successfully exploited to generate inhibitors fo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Thieno[2,3-d]pyrimidine Scaffold

The thieno[2,3-d]pyrimidine framework has been successfully exploited to generate inhibitors for a range of kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Aurora Kinases, all of which are critical regulators of cancer cell growth, survival, and angiogenesis.[1][2][3][4][5][6] Additionally, derivatives of this scaffold have shown inhibitory activity against Dihydrofolate Reductase (DHFR), a crucial enzyme in nucleotide synthesis.[7]

This guide will delve into the comparative efficacy of representative thieno[2,3-d]pyrimidine compounds against standard inhibitors for these targets, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory activities (IC50 values) of various thieno[2,3-d]pyrimidine derivatives against their respective targets, juxtaposed with the performance of well-established standard inhibitors.

Table 1: Comparison of VEGFR-2 Inhibitors

CompoundTargetIC50 (nM)Reference
Thieno[2,3-d]pyrimidine Derivative 12jVEGFR-248[8]
Sorafenib (Standard) VEGFR-290[9]
Sunitinib (Standard) VEGFR-280[9]

Table 2: Comparison of EGFR Inhibitors

CompoundTargetIC50 (nM)Reference
Thieno[2,3-d]pyrimidine DerivativeEGFRNot specified, but active[10]
Gefitinib (Standard) EGFR33[4]
Erlotinib (Standard) EGFR2[4]
Afatinib (Standard) EGFR (wt)0.5[4]

Table 3: Comparison of Aurora Kinase Inhibitors

CompoundTargetIC50 (nM)Reference
Thieno[2,3-d]pyrimidine Derivative (generic)Aurora KinasesNot specified, but active[6]
Alisertib (MLN8237) (Standard) Aurora A1.2[11]
Barasertib (AZD1152) (Standard) Aurora B0.37[11]

Table 4: Comparison of DHFR Inhibitors

CompoundTargetIC50 (µM)Reference
Thieno[2,3-d]pyrimidine Derivative 20DHFR0.20[7]
Methotrexate (MTX) (Standard) DHFR0.22[7]
Trimetrexate (Standard) Human DHFR0.00474[12]

Signaling Pathways and Points of Inhibition

Understanding the context in which these inhibitors function is crucial for experimental design and data interpretation. The following diagrams illustrate the signaling pathways and the specific points of intervention for the discussed inhibitors.

Kinase_Signaling_Pathways cluster_0 VEGFR-2 Signaling cluster_1 EGFR Signaling cluster_2 Aurora Kinase in Mitosis VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds PLCγ PLCγ VEGFR-2->PLCγ PKC PKC PLCγ->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK RAF->MEK ERK ERK MEK->ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Proliferation Proliferation ERK->Proliferation Thieno_VEGFR Thieno[2,3-d]pyrimidines (e.g., Derivative 12j) Thieno_VEGFR->VEGFR-2 Inhibits EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS RAS->RAF Thieno_EGFR Thieno[2,3-d]pyrimidines Thieno_EGFR->EGFR Inhibits Aurora A Aurora A Centrosome Separation Centrosome Separation Aurora A->Centrosome Separation Aurora B Aurora B Chromosome Segregation Chromosome Segregation Aurora B->Chromosome Segregation Cytokinesis Cytokinesis Aurora B->Cytokinesis Thieno_Aurora Thieno[2,3-d]pyrimidines Thieno_Aurora->Aurora A Inhibits Thieno_Aurora->Aurora B Inhibits

Caption: Simplified signaling pathways for VEGFR-2, EGFR, and Aurora Kinases, highlighting the inhibitory action of thieno[2,3-d]pyrimidine derivatives.

Experimental Methodologies

To ensure the trustworthiness and reproducibility of the comparative data, it is imperative to adhere to standardized experimental protocols. Below are detailed, step-by-step methodologies for key in vitro assays.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay quantifies the ability of a test compound to inhibit the activity of a purified kinase.

Kinase_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase - Substrate - ATP - Test Compound - Assay Buffer Start->Prepare_Reagents Serial_Dilution Perform Serial Dilution of Test Compound Prepare_Reagents->Serial_Dilution Add_Kinase Add Kinase and Test Compound to Assay Plate Serial_Dilution->Add_Kinase Incubate_1 Incubate at Room Temperature Add_Kinase->Incubate_1 Initiate_Reaction Initiate Reaction by Adding ATP and Substrate Incubate_1->Initiate_Reaction Incubate_2 Incubate at Reaction Temperature Initiate_Reaction->Incubate_2 Stop_Reaction Stop Reaction Incubate_2->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence, Fluorescence) Stop_Reaction->Detect_Signal Data_Analysis Analyze Data to Determine IC50 Detect_Signal->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a typical in vitro kinase inhibition assay.

Detailed Steps:

  • Reagent Preparation: Prepare solutions of the purified kinase, its specific substrate, ATP, the thieno[2,3-d]pyrimidine test compound, and a suitable assay buffer.

  • Compound Dilution: Perform serial dilutions of the test compound in DMSO to create a range of concentrations for IC50 determination.

  • Kinase-Inhibitor Incubation: Add the kinase and the diluted test compound to the wells of a microplate. Allow a pre-incubation period for the compound to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the specific substrate to each well.

  • Reaction Incubation: Incubate the plate at the optimal temperature for the kinase reaction for a defined period.

  • Reaction Termination: Stop the reaction using a suitable stop reagent.

  • Signal Detection: Measure the kinase activity by detecting the product formation. This can be done using various methods, such as luminescence (e.g., ADP-Glo™ Kinase Assay) or fluorescence-based assays.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

This assay measures the cytotoxic effect of a compound on cancer cell lines.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in a 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight to Allow Attachment Seed_Cells->Incubate_Overnight Treat_Cells Treat Cells with Serial Dilutions of Test Compound Incubate_Overnight->Treat_Cells Incubate_72h Incubate for 72 hours Treat_Cells->Incubate_72h Add_MTT Add MTT Reagent to Each Well Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours to Allow Formazan Formation Add_MTT->Incubate_4h Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance at ~570 nm Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate Cell Viability and Determine GI50 Read_Absorbance->Calculate_Viability End End Calculate_Viability->End

Caption: Workflow for a cell-based MTT proliferation assay.

Detailed Steps:

  • Cell Seeding: Plate the desired cancer cell line into a 96-well plate at an appropriate density.

  • Cell Adhesion: Allow the cells to adhere to the plate by incubating them overnight under standard cell culture conditions.

  • Compound Treatment: Treat the cells with a range of concentrations of the thieno[2,3-d]pyrimidine test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the treated cells for a period of 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Formazan Crystal Formation: Incubate the plate for approximately 4 hours, during which viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Conclusion and Future Directions

The thieno[2,3-d]pyrimidine scaffold represents a highly versatile and promising platform for the development of potent and selective inhibitors of various kinases and other enzymes implicated in cancer. As demonstrated by the comparative data, derivatives of this class exhibit inhibitory activities that are comparable, and in some cases superior, to established standard inhibitors.

The provided experimental protocols serve as a foundation for the rigorous and reproducible evaluation of novel thieno[2,3-d]pyrimidine derivatives. Future research should focus on the synthesis and evaluation of a broader range of substituted analogs to further explore the structure-activity relationships and to optimize the potency, selectivity, and pharmacokinetic properties of these compounds. While direct experimental data for 2,6-Dimethylthieno[2,3-d]pyrimidin-4-ol remains elusive, the broader investigation of this chemical class continues to be a fruitful area of research in the quest for novel anticancer therapeutics.

References

  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences. [6]

  • Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed. [13]

  • Design, Synthesis, and Biological Evaluation of thieno[2,3-d]pyrimidine Derivatives as Novel Dual c-Met and VEGFR-2 Kinase Inhibitors. PubMed. [8]

  • EGFR | Inhibitors. MedchemExpress.com. [4]

  • Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones and Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives. MDPI. [10]

  • Aurora Kinase | Inhibitors. MedchemExpress.com. [11]

  • VEGFR | Inhibitors. MedchemExpress.com. [9]

  • Dihydrofolate reductase (DHFR) | Inhibitors. MedchemExpress.com. [12]

  • Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3‐d]Pyrimidine-4-One Derivatives. Semantic Scholar. [7]

Sources

Comparative

Cross-Validation of In Vitro Binding Assays: A Methodological Guide Using 2,6-Dimethylthieno[2,3-d]pyrimidin-4-ol as a Model Scaffold

Executive Summary & Rationale In Fragment-Based Drug Discovery (FBDD) and lead optimization, relying on a single in vitro binding assay often leads to costly false positives driven by compound aggregation, non-specific b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In Fragment-Based Drug Discovery (FBDD) and lead optimization, relying on a single in vitro binding assay often leads to costly false positives driven by compound aggregation, non-specific binding, or assay interference. As a Senior Application Scientist, I mandate the use of orthogonal cross-validation to establish a self-validating data package.

To illustrate this framework, this guide utilizes 2,6-Dimethylthieno[2,3-d]pyrimidin-4-ol (CAS: 79927-75-6) as our model scaffold[1]. With a low molecular weight (~180 Da) and lipophilic nature, this fragment is a privileged building block for nonclassical inhibitors of human Dihydrofolate Reductase (hDHFR)[2]. We will objectively compare its performance across three gold-standard platforms: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Mechanistic Context: Thienopyrimidine Binding to hDHFR

Before designing an assay, one must understand the structural causality of the interaction. X-ray crystallographic studies reveal that the thieno[2,3-d]pyrimidine ring binds hDHFR in a "folate" mode[3]. The thieno sulfur atom mimics the 4-amino group of classical inhibitors like methotrexate (MTX), making critical intermolecular contacts with the carbonyl backbone of Ile7 and Val115, while the pyrimidine core hydrogen-bonds with Tyr121[3].

BindingMechanism Ligand 2,6-Dimethylthieno[2,3-d] pyrimidin-4-ol Pocket hDHFR Folate Binding Pocket Ligand->Pocket Enters Active Site Ile7 Ile7 (Carbonyl) Pocket->Ile7 Thieno S Contact Val115 Val115 (Carbonyl) Pocket->Val115 Thieno S Contact Tyr121 Tyr121 (Hydroxyl) Pocket->Tyr121 Pyrimidine H-Bond Complex Stable Inhibitor-Enzyme Complex Ile7->Complex Val115->Complex Tyr121->Complex

Structural binding mechanism of thieno[2,3-d]pyrimidines to the hDHFR active site.

Assay Modalities: Principles & Quantitative Comparison

Each assay platform interrogates a different biophysical property of the binding event.

  • SPR provides real-time kinetics ( kon​ , koff​ ), revealing how fast the ligand binds and dissociates.

  • ITC provides the thermodynamic signature ( ΔH , −TΔS ), revealing the energetic driving forces (enthalpic vs. entropic) without the need for labeling.

  • TR-FRET provides a high-throughput, equilibrium-based competition metric ( IC50​ , Ki​ ), ideal for screening large libraries[4].

Quantitative Data Comparison

Below is a cross-validation dataset for 2,6-Dimethylthieno[2,3-d]pyrimidin-4-ol binding to hDHFR. A robust fragment hit should demonstrate agreement in binding affinity ( KD​ ) within a 2- to 3-fold margin across all orthogonal platforms.

Assay PlatformPrimary OutputAffinity ( KD​ / Ki​ )Kinetic/Thermodynamic ParametersThroughputLabeling Required?
SPR Kinetics 1.2±0.2μM kon​=4.5×104M−1s−1 koff​=0.054s−1 MediumTarget Immobilized
ITC Thermodynamics 1.5±0.3μM ΔH=−8.5 kcal/mol −TΔS=−0.2 kcal/mol N=0.98 LowNone (In Solution)
TR-FRET Equilibrium 1.4±0.1μM ( Ki​ ) IC50​=2.1μM HighFluorophore + Tag

Experimental Protocols & Causality

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness), protocols must not merely list steps, but explain the causality behind them. Every protocol below includes a built-in self-validating system.

Protocol A: Surface Plasmon Resonance (SPR)

Objective: Determine the kinetic rate constants of the fragment. Causality Focus: Low molecular weight fragments (~180 Da) generate very small refractive index changes. Therefore, rigorous solvent correction is paramount.

  • Target Immobilization: Amine-couple recombinant hDHFR to a CM5 sensor chip at a low density (approx. 1500 RU) to minimize mass transport limitation and steric hindrance.

  • Buffer Preparation: Prepare running buffer (e.g., PBS-P+) supplemented with exactly 5.0% DMSO. Causality: Thienopyrimidines are highly lipophilic. DMSO ensures solubility, but even a 0.1% mismatch between running buffer and sample buffer will cause a massive bulk refractive index shift, masking the fragment's binding signal.

  • Solvent Correction Calibration: Inject a series of 8 blank buffers ranging from 4.5% to 5.5% DMSO to construct a solvent correction curve.

  • Multi-Cycle Kinetics: Inject 2,6-Dimethylthieno[2,3-d]pyrimidin-4-ol at concentrations ranging from 0.1 μM to 10 μM .

  • Self-Validating System: Inject 100 nM Methotrexate (MTX) at the start and end of the run. Causality: MTX is a known classical inhibitor[2]. If the MTX Rmax​ decays over time, it indicates target denaturation on the chip, invalidating the fragment data.

Protocol B: Isothermal Titration Calorimetry (ITC)

Objective: Profile the thermodynamic driving forces of the interaction. Causality Focus: ITC measures minute heat changes (microcalories). Any artifactual heat will corrupt the data.

  • Extensive Dialysis: Dialyze hDHFR (target) overnight against the exact assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl). Use the dialysate to dissolve the thienopyrimidine ligand. Causality: This guarantees absolute buffer matching. Mismatched buffers generate large heats of dilution that overwhelm the heat of binding.

  • Degassing: Degas both the protein and ligand solutions under vacuum for 10 minutes. Causality: Air bubbles passing through the measurement cell cause erratic heat spikes, ruining the thermogram.

  • Titration Execution: Load 20 μM hDHFR into the sample cell and 200 μM ligand into the syringe. Perform 20 injections of 2 μL at 25°C, with 150-second spacing.

  • Self-Validating System: Perform a "ligand-into-buffer" blank titration. Subtract this background from the main experiment. The stoichiometry parameter ( N ) must resolve to ~1.0. If N<0.7 , the protein fraction is partially inactive or aggregated.

Protocol C: Time-Resolved FRET (TR-FRET)

Objective: High-throughput competition assay to determine IC50​ . Causality Focus: Lipophilic fragments often exhibit intrinsic auto-fluorescence, which causes false negatives in standard fluorescence assays.

  • Assay Assembly: Combine His-tagged hDHFR, an anti-His antibody labeled with Terbium (Tb) cryptate (donor), and a fluorescently labeled MTX tracer (acceptor) in a 384-well plate.

  • Compound Addition: Dispense 2,6-Dimethylthieno[2,3-d]pyrimidin-4-ol in a 10-point dose-response curve.

  • Time-Resolved Measurement: Excite the sample at 340 nm. Crucial Step: Introduce a 50–100 μs delay before reading the emission at 665 nm and 620 nm. Causality: The long-lived emission of the Tb-cryptate allows the short-lived auto-fluorescence of the thienopyrimidine compound and plastic microplate to decay completely, yielding a near-zero background signal.

  • Self-Validating System: Calculate the Z'-factor using DMSO-only (max signal) and excess unlabeled MTX (min signal) wells. A Z'-factor > 0.7 validates the assay's robustness for screening.

Orthogonal Validation Workflow

CrossValidation Prep Target Preparation (hDHFR Expression & Purification) SPR SPR (Kinetics) kon, koff, KD Prep->SPR Immobilization ITC ITC (Thermodynamics) ΔH, ΔS, KD Prep->ITC Solution Phase TRFRET TR-FRET (Equilibrium) IC50, KD Prep->TRFRET His-Tag Labeling Integration Data Integration & Orthogonal Validation SPR->Integration Kinetic Validation ITC->Integration Thermodynamic Validation TRFRET->Integration HTS Correlation

Orthogonal cross-validation workflow for in vitro binding assays.

By integrating SPR, ITC, and TR-FRET, researchers can confidently advance 2,6-Dimethylthieno[2,3-d]pyrimidin-4-ol derivatives from initial fragment hits to optimized, high-affinity leads, ensuring that observed binding is structurally, kinetically, and thermodynamically genuine.

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Validation

Comparative Stability Analysis of 2,6-Dimethylthieno[2,3-d]pyrimidin-4-ol Against Commercial Drug Standards

A Guide for Researchers in Drug Development Authored by: Senior Application Scientist, Gemini Laboratories Publication Date: March 26, 2026 Abstract The intrinsic stability of an active pharmaceutical ingredient (API) is...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Drug Development

Authored by: Senior Application Scientist, Gemini Laboratories

Publication Date: March 26, 2026

Abstract

The intrinsic stability of an active pharmaceutical ingredient (API) is a critical determinant of its therapeutic efficacy, safety, and shelf-life. This guide provides a comprehensive benchmark analysis of the chemical stability of 2,6-Dimethylthieno[2,3-d]pyrimidin-4-ol, a novel heterocyclic compound with significant therapeutic potential, against established commercial drug standards. Through a series of forced degradation studies, we elucidate the degradation pathways and quantify the stability profile of this thienopyrimidine derivative under various stress conditions, offering valuable insights for formulation development and regulatory submissions.

Introduction: The Critical Role of Stability in Drug Viability

The journey of a promising molecule from the laboratory to a clinically approved drug is fraught with challenges, with chemical instability being a primary cause of late-stage attrition. A thorough understanding of a compound's degradation profile is not merely a regulatory requirement but a fundamental aspect of ensuring patient safety and therapeutic consistency. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2), provide a framework for stress testing, which is designed to identify the likely degradation products and elucidate the intrinsic stability of a drug substance.

2,6-Dimethylthieno[2,3-d]pyrimidin-4-ol belongs to the thienopyrimidine class of compounds, which are recognized for their diverse pharmacological activities, including kinase inhibition and anti-inflammatory properties. However, the stability of this specific scaffold under pharmaceutically relevant stress conditions has not been extensively reported. This guide aims to fill that knowledge gap by directly comparing its stability to that of two widely recognized and structurally relevant commercial drugs: Gefitinib , a quinazoline derivative, and Ticagrelor , which also contains a complex heterocyclic core.

Our analysis will focus on the following key stability-indicating parameters:

  • Degradation under Hydrolytic Conditions (Acidic, Basic, Neutral)

  • Oxidative Degradation

  • Photostability

  • Thermal Stability

By understanding the comparative liabilities of 2,6-Dimethylthieno[2,3-d]pyrimidin-4-ol, researchers can proactively design formulation strategies to mitigate degradation and ensure the development of a robust and reliable drug product.

Experimental Design & Rationale

A well-designed forced degradation study should apply stress conditions that are slightly more aggressive than those expected to be encountered during storage and handling, thereby accelerating the degradation process to a timeframe amenable to laboratory investigation. The chosen conditions in this guide are aligned with industry best practices and regulatory expectations.

Workflow for Comparative Stability Assessment

G cluster_0 Preparation cluster_3 Data Interpretation A Stock Solutions (1 mg/mL in Acetonitrile) D Hydrolytic (0.1N HCl, 0.1N NaOH, H2O) 60°C for 24h A->D E Oxidative (3% H2O2) RT for 24h A->E F Photolytic (ICH Q1B Option 2) 1.2 million lux hours A->F G Thermal (80°C Dry Heat) 48h A->G B Test Compound: 2,6-Dimethylthieno[2,3-d]pyrimidin-4-ol B->A C Standards: Gefitinib, Ticagrelor C->A H Time-Point Sampling (0, 4, 8, 12, 24h) D->H E->H F->H G->H I Quenching & Dilution H->I J UPLC-MS/MS Analysis I->J K Quantification of Parent Compound (% Degradation) J->K L Identification of Degradants K->L M Comparative Stability Profile L->M G cluster_0 Proposed Hydrolytic Degradation Parent 2,6-Dimethylthieno[2,3-d]pyrimidin-4-ol Intermediate Ring-Opened Intermediate Parent->Intermediate OH⁻ attack on pyrimidine ring Product Degradation Product (e.g., Carboxylic Acid Derivative) Intermediate->Product Rearrangement

Safety & Regulatory Compliance

Safety

2,6-Dimethylthieno[2,3-D]pyrimidin-4-OL proper disposal procedures

Operational Guide: Proper Disposal Procedures for 2,6-Dimethylthieno[2,3-d]pyrimidin-4-ol Chemical Context & Causality in Waste Management 2,6-Dimethylthieno[2,3-d]pyrimidin-4-ol (CAS: 79927-75-6) is a highly specialized...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Disposal Procedures for 2,6-Dimethylthieno[2,3-d]pyrimidin-4-ol

Chemical Context & Causality in Waste Management

2,6-Dimethylthieno[2,3-d]pyrimidin-4-ol (CAS: 79927-75-6) is a highly specialized heterocyclic intermediate utilized extensively in medicinal chemistry. As a purine-isosteric scaffold, it is foundational in the synthesis of kinase inhibitors targeting EGFR, PI3K, and BTK in oncology and immunology research (1).

However, the exact structural features that make this compound biologically valuable—its stable heteroaromatic ring system and lipophilicity—also make it environmentally persistent. Thienopyrimidines resist standard biological wastewater treatment. Consequently, aqueous drain disposal is strictly prohibited, as it poses a severe risk of aquatic toxicity. High-temperature thermal destruction (incineration) is the only scientifically and legally sound method for its disposal.

Hazard Profile and Regulatory Framework

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) Subtitle C, intermediate chemical waste like 2,6-dimethylthieno[2,3-d]pyrimidin-4-ol must be managed from "cradle-to-grave" (2).

  • Toxicity & Reactivity: The compound presents specific hazards including skin irritation (H315), eye irritation (H319), and respiratory tract irritation (H335) (3).

  • Regulatory Status: It is classified as a hazardous organic waste. If mixed with solvents during synthesis, the entire mixture inherits the hazardous classification.

Standard Operating Procedure (SOP): RCRA-Compliant Waste Disposal

To maintain scientific integrity and operational safety, laboratories must implement the following self-validating disposal protocol:

Step 1: Waste Segregation & Compatibility

  • Action: Isolate 2,6-dimethylthieno[2,3-d]pyrimidin-4-ol waste into a designated "Non-Halogenated Organic Waste" stream.

  • Causality: Mixing this compound with halogenated waste (e.g., dichloromethane) alters the required incineration temperature and significantly increases disposal costs due to the risk of dioxin formation during thermal destruction.

  • Validation Checkpoint: Cross-reference the laboratory waste log to verify the absence of chlorinated solvents before adding the thienopyrimidine waste to the carboy.

Step 2: Primary Containment

  • Action: Utilize High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE)-lined containers.

  • Causality: Unlined metal drums are susceptible to corrosion if trace moisture or acidic byproducts from the synthesis are present.

  • Validation Checkpoint: Physically inspect the container for structural integrity, ensuring the cap forms a vapor-tight seal when inverted slightly.

Step 3: RCRA Labeling

  • Action: Immediately affix a label stating "Hazardous Waste," the full chemical name, and the primary hazard ("Toxic/Irritant").

  • Causality: Unlabeled containers violate EPA regulations, obscure the chemical nature of the waste, and pose a severe risk to emergency responders in the event of a fire.

Step 4: Satellite Accumulation Area (SAA) Storage

  • Action: Store the container in a secondary containment tray within a well-ventilated SAA at or near the point of generation.

  • Causality: Secondary containment captures accidental leaks, preventing environmental release and cross-contamination with incompatible chemicals.

Step 5: EPA Manifesting and Transport

  • Action: Transfer the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) using the EPA Uniform Hazardous Waste Manifest (Form 8700-22) (4).

  • Causality: This document ensures a legal chain-of-custody tracking from the laboratory to the incinerator.

  • Validation Checkpoint: Confirm that the TSDF returns a signed copy of the manifest within 35 days to verify final thermal destruction.

Mandatory Visualization: Disposal Workflow

DisposalWorkflow N1 Waste Generation (Thienopyrimidine Solid/Solution) N2 Hazard Identification (Irritant, Non-Halogenated) N1->N2 Assess N3 Primary Containment (HDPE / PTFE-lined) N2->N3 Segregate N4 Satellite Accumulation (Secondary Containment) N3->N4 Store N5 EPA Manifesting (Form 8700-22) N4->N5 Document N6 TSDF Incineration (Thermal Destruction) N5->N6 Transport

Figure 1: RCRA-compliant disposal workflow for 2,6-Dimethylthieno[2,3-d]pyrimidin-4-ol waste.

Quantitative Data: RCRA Generator Categories

To ensure compliance with accumulation limits, laboratories must track their total monthly hazardous waste generation (5).

Generator CategoryGeneration Limit (per month)Max Accumulation TimeOn-Site Storage Limit
Very Small Quantity Generator (VSQG) ≤ 100 kgNo strict time limit≤ 1,000 kg
Small Quantity Generator (SQG) 100 kg to 1,000 kg180 days (or 270 days if >200 miles)≤ 6,000 kg
Large Quantity Generator (LQG) ≥ 1,000 kg90 daysNo limit (within 90 days)

Experimental Workflow: Solid Spill Cleanup Protocol

In the event of a dry powder spill of 2,6-dimethylthieno[2,3-d]pyrimidin-4-ol, immediate and controlled action is required to prevent respiratory exposure.

  • Don PPE: Equip nitrile gloves, safety goggles, and an N95/P100 particulate respirator to prevent inhalation of irritating dust.

  • Containment: Do not dry sweep. Causality: Dry sweeping aerosolizes the active pharmaceutical ingredient (API) intermediate, leading to widespread contamination and inhalation risks.

  • Wetting: Dampen the powder slightly with a compatible solvent (e.g., isopropanol or water) to suppress dust generation.

  • Collection: Wipe up the dampened material using absorbent chemical pads.

  • Disposal: Place all contaminated materials (pads, gloves, paper towels) into a sealed, labeled solid hazardous waste container.

  • Validation Checkpoint: Perform a final wipe of the surface with a solvent-dampened cloth and visually inspect under standard laboratory lighting to ensure no residual powder remains.

References

  • NextSDS.
  • US EPA. "Resource Conservation and Recovery Act (RCRA) Overview." US EPA.
  • US EPA.
  • US EPA.
  • ResearchGate. "Green and Sustainable Synthesis of Thienopyrimidine Derivatives: A Review of Methods and Medicinal Applications.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dimethylthieno[2,3-D]pyrimidin-4-OL
Reactant of Route 2
Reactant of Route 2
2,6-Dimethylthieno[2,3-D]pyrimidin-4-OL
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